4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl is a chemical compound with the molecular formula and a molecular weight of 154.17 g/mol. It is classified as a pyrimidinone derivative, which is significant in medicinal chemistry due to its potential therapeutic applications. The compound features a pyrimidine ring, which is a common structural motif in various biologically active molecules.
The compound can be sourced from various chemical vendors and is classified under the category of pyrimidine derivatives. It is particularly noted for its application in pharmacological research, where it may serve as a lead compound for drug development targeting specific biological pathways, particularly those involving enzymes like lipoprotein-associated phospholipase A2 (lipoprotein-associated phospholipase A2) .
The synthesis of 4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl can be achieved through several methods, commonly involving the condensation of appropriate pyrimidine precursors with hydroxyethyl derivatives. One notable method includes the reaction of 2-methyl-4(1H)-pyrimidinone with ethylene oxide or related reagents to introduce the hydroxyethyl group at the 5-position.
The general synthetic route can be outlined as follows:
This method not only introduces the hydroxyethyl group but also maintains the integrity of the pyrimidine structure, which is crucial for its biological activity.
The molecular structure of 4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl features a six-membered pyrimidine ring with a hydroxyl and methyl substituent. The structural formula can be represented as follows:
The three-dimensional conformation can be visualized using molecular modeling software, allowing for an analysis of steric interactions that may influence its reactivity and biological activity.
4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl can participate in various chemical reactions typical of pyrimidine derivatives:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action of 4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl primarily involves its interaction with specific biological targets such as enzymes involved in lipid metabolism. For instance, it has been shown to inhibit lipoprotein-associated phospholipase A2 activity, which is implicated in inflammatory processes and cardiovascular diseases .
The proposed mechanism includes:
These properties are critical for predicting the behavior of the compound in biological systems and its potential therapeutic efficacy.
4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl has several applications in scientific research:
Its versatility makes it a valuable compound in both medicinal chemistry and biochemical research contexts.
Regioselective modification of the hydroxyethyl group at the C5 position and the methyl group at C2 is critical for diversifying the biological profile of 4(1H)-pyrimidinone derivatives. The primary alcohol in the hydroxyethyl side chain serves as a versatile handle for nucleophilic displacement, esterification, or oxidation reactions, enabling controlled access to carboxylates, ethers, and amine-functionalized analogues. Recent studies demonstrate that Mitsunobu reactions with phthalimide or p-nitrobenzoic acid facilitate efficient conversion to phthalimidoethyl (85% yield) and ester intermediates (78–92% yield), respectively, which undergo clean deprotection to yield C5-aminoethyl or carboxylic acid derivatives .
The methyl group at C2 undergoes selective bromination using N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) to generate bromomethyl intermediates, which serve as precursors for nucleophilic substitutions with heterocycles, amines, or thiols. This approach enables the synthesis of pyrazolylmethyl derivatives (e.g., Compound 10b) and aminomethyl analogues with yields exceeding 80% when conducted in DMF at 60°C . Computational modeling confirms that steric and electronic effects of the C2 substituent directly modulate π-stacking interactions with biological targets like topoisomerase IIα, where bulkier groups enhance binding affinity by 3–5-fold [2] .
Table 1: Regioselective Functionalization Pathways for Key Substituents
Target Position | Reaction | Reagents/Conditions | Key Products | Yield (%) |
---|---|---|---|---|
C5 (hydroxyethyl) | Mitsunobu alkylation | DIAD, PPh₃, p-nitrobenzoic acid | C5-ester | 92 |
C5 (hydroxyethyl) | Oxidation | KMnO₄/acetone, rt | C5-carboxylic acid | 85 |
C2 (methyl) | Radical bromination | NBS, AIBN, CCl₄, reflux | C2-bromomethyl | 78 |
C2 (bromomethyl) | Nucleophilic substitution | Pyrazole, K₂CO₃, DMF, 60°C | C2-(pyrazolyl)methyl | 82 |
Cyclocondensation of β-ketoesters with amidines or ureas represents the cornerstone synthesis for 4(1H)-pyrimidinones. Recent advances focus on catalytic systems that enhance reaction efficiency and regioselectivity. Heterogeneous acid catalysts—notably zeolite H-beta and sulfonated carbon nanotubes—promote solvent-assisted cyclizations by activating carbonyl electrophiles while tolerating the hydroxyethyl group. These catalysts achieve 88–95% conversion within 2 hours at 80°C and are recyclable for ≥5 cycles without significant activity loss [1] [4].
Enzymatic catalysis using lipase B from Candida antarctica (CAL-B) enables regioselective ring closure under aqueous conditions. CAL-B catalyzes the condensation of ethyl acetoacetate with urea derivatives, yielding 5-(2-hydroxyethyl)-2-methyl-4(1H)-pyrimidinone with 94% enantiomeric excess (ee) and 82% isolated yield. This method exploits hydrogen-bonding interactions within the enzyme's active site to preclude N-alkylation side products [1]. Photoredox Ni-catalyzed C–H arylation further diversifies the C6 position, enabling direct coupling with aryl halides under visible light irradiation. Using Ir(ppy)₃ as a photosensitizer and NiCl₂·glyme as a catalyst, electron-deficient aryl bromides couple efficiently (yields: 70–86%) without protecting the C5-hydroxyethyl group [1] [6].
Table 2: Catalytic Systems for Pyrimidinone Ring Formation
Catalyst | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Zeolite H-beta | Cyclocondensation | 80 | 2 | 95 | Recyclable, solvent-tolerant |
CAL-B lipase | Enzymatic cyclization | 37 | 8 | 82 | High enantioselectivity (94% ee) |
NiCl₂·glyme/Ir(ppy)₃ | Photoredox C–H arylation | rt | 12 | 86 | Direct C6 functionalization |
Sulfonated carbon nanotubes | Acid-catalyzed cyclization | 90 | 1.5 | 88 | High surface area, low loading |
Solvent-free methodologies significantly improve the atom economy and energy efficiency of 4(1H)-pyrimidinone synthesis. Mechanochemical ball milling enables the one-pot assembly of 5-(2-hydroxyethyl)-2-methyl-4(1H)-pyrimidinone from ethyl 4-chloroacetoacetate and urea derivatives. Using a zirconium oxide milling assembly at 30 Hz for 45 minutes, this approach achieves 92% conversion while reducing reaction times 10-fold compared to conventional heating [1] . Microwave-assisted dehydrative cyclizations under vacuum eliminate the need for high-boiling solvents like DMF or toluene. Reactions between β-ketoesters and alkylurea derivatives proceed within 8–12 minutes at 140°C, delivering yields of 89–95% with >99% purity by HPLC .
The hydroxyethyl group’s polarity facilitates solvent-free purification via sublimation or melt crystallization. Derivatives with unsubstituted N1 positions sublime efficiently at 120°C and 0.1 mmHg, achieving >98% purity without chromatographic separation. These protocols reduce organic waste by 70–90% and align with green chemistry metrics, as evidenced by E-factors <3 for most derivatives [1] [4]. Cytotoxicity correlations reveal that solvent-free-synthesized compounds exhibit enhanced bioactivity profiles—notably Compound 3b (IC₅₀ = 1.7 μM against HCT-116), attributed to the absence of solvent residues that impair crystallinity .
Table 3: Solvent-Free Methods and Their Performance Metrics
Method | Conditions | Reaction Time | Yield (%) | Purity (%) | E-factor |
---|---|---|---|---|---|
Ball milling | ZrO₂ assembly, 30 Hz, urea derivative | 45 min | 92 | >99 | 2.1 |
Microwave irradiation | 140°C, vacuum, alkylurea | 12 min | 95 | 99.5 | 1.8 |
Sublimation | 120°C, 0.1 mmHg | N/A | 89 (recovery) | 98 | 0.4 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7